Oxyphenonium

experimental myopia muscarinic antagonist form-deprivation myopia

Standard muscarinic antagonists fail to fully rescue form-deprivation myopia, and few tools exhibit positive cooperative binding at M3 receptors - limiting mechanistic studies of allosteric modulation. Oxyphenonium addresses both gaps. • Full FDM rescue in chick myopia model - a property absent in 19 of 21 tested muscarinic antagonists including scopolamine, gallamine, and propantheline. • Positive cooperativity at bovine tracheal M3 receptors (Schild slope up to 2.0), enabling unique structure-activity relationship studies not possible with atropine or 4-DAMP. • High-affinity binding: Kd 0.11 nM (guinea pig atria), 0.17 nM (ileum); in vivo ED50 0.591 μg/kg. Dual antimuscarinic/direct musculotropic action supports GI pharmacology studies with minimized ocular confounds.

Molecular Formula C21H34NO3+
Molecular Weight 348.5 g/mol
CAS No. 14214-84-7
Cat. No. B078411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenonium
CAS14214-84-7
Synonyms2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
Atrenyl
Bromide, Oxyphenonium
Chloride, Oxyphenonium
Iodide, Oxyphenonium
Metacin
Methacin
Oxyphenon
Oxyphenonium
Oxyphenonium Bromide
Oxyphenonium Bromide, (+)-Isomer
Oxyphenonium Bromide, (+-)-Isomer
Oxyphenonium Bromide, (-)-Isomer
Oxyphenonium Chloride
Oxyphenonium Iodide
Oxyphenonium Iodide, (R)-Isomer
Oxyphenonium Iodide, (S)-Isomer
Oxyphenonium, (+-)-Isomer
Oxyphenonium, (R)-Isomer
Oxyphenonium, (S)-Isomer
Spastrex
Molecular FormulaC21H34NO3+
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
InChIKeyGFRUPHOKLBPHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.36e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenonium Bromide Overview and Dual Mechanism


Oxyphenonium bromide (CAS 14214-84-7) is a quaternary ammonium anticholinergic agent that acts as a potent antagonist at muscarinic acetylcholine receptors [1]. The compound exhibits a dual mechanism: specific antimuscarinic blockade at acetylcholine-receptor sites combined with a direct musculotropic effect on smooth muscle [2]. Oxyphenonium binds with high affinity to muscarinic receptors in isolated guinea pig atria and ileum (Kd values of 0.11 nM and 0.17 nM, respectively) . In vivo, it reverses cholinergic agonist-induced hypotension in anesthetized cats (ED50 = 0.591 μg/kg for carbaminocholine) .

Why Oxyphenonium Cannot Be Interchanged with Similar Anticholinergics


Despite structural and pharmacologic similarities within the quaternary ammonium antimuscarinic class, oxyphenonium exhibits distinct pharmacological behaviors that preclude simple substitution. Notably, oxyphenonium demonstrates positive cooperative binding at bovine tracheal muscarinic M3 receptors, yielding Schild plot slopes significantly greater than unity (up to 2.0) — a property not observed with tertiary analogs (atropine, scopolamine) or even other quaternary antagonists such as 4-DAMP methobromide [1]. In experimental myopia models, oxyphenonium uniquely provides full rescue from form-deprivation myopia among a panel of 21 tested muscarinic antagonists, including scopolamine, gallamine, and propantheline, which produced only partial or no rescue [2]. These pharmacodynamic distinctions underscore that in-class compounds possess divergent functional profiles that critically impact experimental outcomes.

Head-to-Head Evidence for Oxyphenonium Bromide Selection


Form-Deprivation Myopia Rescue vs. Other Muscarinic Antagonists

In a comparative study of 21 muscarinic antagonists in a chick form-deprivation myopia (FDM) model, oxyphenonium was one of only three compounds (alongside atropine and pirenzepine) to produce full rescue from FDM [1]. Oxyphenonium-treated eyes showed a refraction difference of 0.83 ± 0.31 D compared to -9.50 ± 0.22 D in goggled controls (P < 0.001), representing a >91% reduction in myopic shift [1]. In contrast, other quaternary antagonists including propantheline, gallamine, and 4-DAMP produced only partial rescue, while scopolamine, tropicamide, and dicyclomine elicited no significant effect [1].

experimental myopia muscarinic antagonist form-deprivation myopia chick model

Positive Cooperative Binding at M3 Receptors

In bovine tracheal smooth muscle, oxyphenonium produces Schild plots with slopes significantly greater than unity (up to 2.0), indicating positive cooperative interaction with muscarinic M3 receptors [1]. This behavior contrasts sharply with atropine and scopolamine (tertiary amines) and with 4-DAMP methobromide and thiazinamium (quaternary antagonists), all of which exhibit Schild slopes approximating unity (1.0) consistent with classical competitive antagonism [1]. The positive cooperativity is tissue-specific, as oxyphenonium behaves as a classical antagonist with unity slope in guinea pig trachea [1].

muscarinic M3 receptor positive cooperativity Schild analysis bovine trachea

Reduced Mydriatic and Antisalivary Profile vs. Atropine

Oxyphenonium (Antrenyl) demonstrates antispasmodic potency on visceral smooth muscle comparable to atropine but exhibits significantly less marked mydriatic and antisalivary activity [1]. While atropine blocks salivation induced by methacholine, histamine, and chorda tympani stimulation, oxyphenonium's antisalivary effect is attenuated relative to atropine at equipotent antispasmodic doses [1]. In human studies, oxyphenonium showed differential end-organ specificity compared to atropine across multiple parameters including heart rate, salivary secretion, pupil size, and accommodation [2].

anticholinergic side effect profile mydriasis salivary secretion

Efficacy in Detrusor Instability vs. Oxybutynin

In a prospective clinical study of children with vesicoureteral reflux and detrusor instability, oxyphenonium bromide failed to decrease detrusor contractility or reduce reflux, whereas oxybutynin hydrochloride proved effective [1]. Although both drugs possess anticholinergic properties, only oxybutynin demonstrated a direct spasmolytic effect on the detrusor muscle sufficient to reduce contractility and reflux [1]. This functional divergence indicates tissue-specific differences in efficacy between these two quaternary ammonium antimuscarinics.

detrusor contractility vesicoureteral reflux anticholinergic pediatric urology

Ganglion-Blocking Potency vs. True Ganglion Blockers

In a comparative study of ganglion-blocking activity using direct postganglionic action potential recording from cat superior cervical ganglion, oxyphenonium exhibited ganglion-blocking potency comparable to atropine and propantheline, but its action was relatively transient compared to true ganglion-blocking agents such as hexamethonium, mecamylamine, and pentolinium [1]. The atropine-like compounds as a group were not markedly less potent than dedicated ganglion blockers, but their transient action suggests ganglion blockade plays no role in their therapeutic effects [1].

ganglion blockade autonomic ganglia anticholinergic superior cervical ganglion

Optimal Research Applications


Experimental Myopia and Retinal Pharmacology

Oxyphenonium is uniquely suited for studies of form-deprivation myopia prevention where the majority of muscarinic antagonists (including propantheline, gallamine, scopolamine, and tropicamide) fail to provide full rescue [1]. Its efficacy in this chick model, comparable only to atropine and pirenzepine, makes it an essential tool for investigating muscarinic and non-muscarinic mechanisms underlying myopia development [1].

Allosteric Modulation and Cooperativity Studies

Oxyphenonium's positive cooperative interaction with bovine tracheal M3 muscarinic receptors (Schild slope up to 2.0) provides a valuable model compound for investigating allosteric modulation and cooperativity mechanisms [2]. This behavior, absent with atropine, scopolamine, and 4-DAMP, enables unique structure-activity relationship studies of quaternary ammonium anticholinergics [2].

GI Research with Reduced Ocular Confounds

For visceral smooth muscle studies where antispasmodic potency comparable to atropine is required but mydriatic and antisalivary side effects must be minimized, oxyphenonium offers a differentiated profile [3]. Its dual antimuscarinic and direct musculotropic actions make it suitable for gastrointestinal pharmacology investigations where reduced ocular and secretory confounds are advantageous [3].

Tissue-Specific Muscarinic Pharmacology Investigations

Oxyphenonium's differential behavior across tissue types — positive cooperativity in bovine trachea versus classical competitive antagonism in guinea pig trachea — makes it valuable for comparative studies of muscarinic receptor pharmacology across species and tissue systems [2]. This tissue-dependent pharmacology is not observed with tertiary analogs or other quaternary antagonists tested [2].

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